Lower Calculated Lipophilicity (XlogP) Compared to the 4-Carboxaldehyde Isomer
The 3-carboxaldehyde regioisomer exhibits a lower calculated partition coefficient relative to its 4-substituted analog. This physicochemical distinction directly influences solubility, permeability, and the potential for non-specific binding, making the target compound a superior starting point for optimizing ADME profiles in lead optimization programs [1].
| Evidence Dimension | Calculated Partition Coefficient (XlogP) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde (CAS 893637-93-9): XlogP = 4.5 |
| Quantified Difference | Difference of 1.8 log units; the target compound is significantly less lipophilic. |
| Conditions | In silico prediction using a standard atom-additive method [1]. |
Why This Matters
A lower LogP generally translates to improved metabolic stability and reduced off-target protein binding, which are critical criteria when selecting intermediates for drug discovery programs.
- [1] BaseChem. Computational Data for CAS 893637-94-0 (Target) and MolAid/Chem960. Computational Data for CAS 893637-93-9 (Comparator). View Source
